Pentakis(dimethylamino)tantalum(PDMAT)

Catalog No.
S13926598
CAS No.
M.F
C10H30N5Ta
M. Wt
401.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentakis(dimethylamino)tantalum(PDMAT)

Product Name

Pentakis(dimethylamino)tantalum(PDMAT)

IUPAC Name

dimethylazanide;tantalum(5+)

Molecular Formula

C10H30N5Ta

Molecular Weight

401.33 g/mol

InChI

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5

InChI Key

VSLPMIMVDUOYFW-UHFFFAOYSA-N

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

Pentakis(dimethylamino)tantalum (PDMAT), Ta(NMe2)5, is a highly volatile, solid metal-organic precursor engineered primarily for the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of tantalum nitride (TaN) and tantalum oxide (Ta2O5) thin films. As a halogen-free alkylamide, PDMAT sublimes efficiently at moderate temperatures (typically 70–90 °C) while maintaining structural integrity, offering a reliable vapor draw for high-volume manufacturing. Its primary commercial value lies in its ability to deposit highly conformal, conductive diffusion barriers and high-k dielectrics at low thermal budgets, making it a critical material for sub-22nm copper interconnects and advanced CMOS architectures where traditional halide precursors fail .

Generic substitution of PDMAT with tantalum halides (such as TaCl5) or heavier alkylamides (such as PDEAT) introduces severe process incompatibilities. Halide precursors require significantly higher deposition temperatures and generate hydrogen chloride (HCl) byproducts that aggressively attack copper interconnects, leading to device failure. Conversely, while heavier liquid amides like pentakis(diethylamino)tantalum (PDEAT) might appear easier to handle, they undergo β-hydride elimination during vaporization, leading to precursor decomposition, inconsistent delivery rates, and heavy carbon contamination in the resulting films. PDMAT provides the exact steric and electronic balance required for intact sublimation and low-temperature reactivity, making it a non-interchangeable material for advanced ALD workflows [1].

Elimination of Halogen-Induced Corrosion in Interconnect Metallization

Halide precursors are a known source of reliability issues in copper metallization due to the generation of corrosive byproducts. While TaCl5 inherently introduces chlorine into the reaction chamber, risking HCl formation and subsequent copper etching, PDMAT is a completely halogen-free metal-organic complex. In ALD processes, PDMAT eliminates chlorine impurities in the deposited TaN films and prevents the corrosive attack on underlying Cu layers, which is a strict requirement for sub-22nm device nodes [1].

Evidence DimensionPrecursor Halogen Content & Byproduct
Target Compound Data0% Halogen (Generates volatile amine byproducts)
Comparator Or BaselineTaCl5 (Generates corrosive HCl byproduct and Cl film impurities)
Quantified Difference100% elimination of halogen-induced corrosion risk
ConditionsALD of TaN on Cu interconnects

Procuring a halogen-free precursor is mandatory for copper barrier layers to prevent catastrophic interconnect degradation and yield loss.

Thermal Stability and Intact Vaporization vs. PDEAT

The ability to vaporize a precursor without degradation is critical for reproducible ALD. While pentakis(diethylamino)tantalum (PDEAT) is a closely related liquid precursor, it cannot be evaporated without decomposing into imido complexes and ethylene via β-hydride elimination. In contrast, solid PDMAT exhibits a stable thermal profile during sublimation (typically at 70–90 °C), allowing it to be delivered intact via vapor draw ampoules without clogging delivery lines or shifting the deposition kinetics [1].

Evidence DimensionVaporization Stability
Target Compound DataSublimes intact without decomposition
Comparator Or BaselinePDEAT (Decomposes during distillation/evaporation)
Quantified DifferenceComplete preservation of molecular structure during delivery
ConditionsVapor draw / distillation at precursor delivery temperatures

Ensures consistent mass flow and reproducible film growth rates, avoiding costly tool downtime caused by precursor decomposition in delivery lines.

Low-Temperature ALD Window for Thermal Budget Compliance

Advanced semiconductor manufacturing strictly limits the thermal budget to prevent dopant diffusion and substrate damage. PDMAT exhibits an efficient plasma-enhanced ALD (PE-ALD) window for Ta2O5 and TaN between 150 °C and 250 °C, achieving saturated growth rates of ~1.2 Å/cycle. In contrast, TaCl5 typically requires deposition temperatures exceeding 350 °C to achieve acceptable film densities and reduce chlorine content, making it incompatible with temperature-sensitive substrates [1].

Evidence DimensionOptimal ALD Temperature Window
Target Compound Data150 °C – 250 °C (PE-ALD)
Comparator Or BaselineTaCl5 (>350 °C)
Quantified Difference>100 °C reduction in required deposition temperature
ConditionsPlasma-enhanced ALD of Ta-based thin films

Allows integration into temperature-sensitive workflows, such as back-end-of-line (BEOL) processing and flexible electronics.

Formation of Conductive Cubic TaN Phase vs. Dielectric Ta3N5

The crystallographic phase of the deposited tantalum nitride dictates its performance as a diffusion barrier. ALD using TaCl5 and NH3 predominantly yields orthorhombic Ta3N5, a highly resistive dielectric phase. Conversely, PDMAT, when used with H2-based plasmas, facilitates the deposition of highly conductive cubic TaN (or TaCxNy). This cubic phase provides effective barrier properties against copper diffusion even at ultra-thin dimensions (e.g., 0.6 nm), which is unattainable with standard TaCl5-NH3 thermal processes [1].

Evidence DimensionDeposited Film Phase and Conductivity
Target Compound DataConductive cubic TaN / TaCxNy
Comparator Or BaselineTaCl5 + NH3 (Highly resistive orthorhombic Ta3N5)
Quantified DifferenceShift from dielectric (Ta3N5) to conductive barrier phase (cubic TaN)
ConditionsALD with reducing plasma (H2/Ar) vs NH3

Procuring PDMAT enables the deposition of functional, low-resistivity diffusion barriers, whereas TaCl5 yields an unusable insulating phase under standard ALD conditions.

Ultra-Thin Copper Diffusion Barriers in Sub-22nm Nodes

Directly following from its halogen-free nature and ability to form the conductive cubic TaN phase, PDMAT is procured for back-end-of-line (BEOL) metallization. It prevents the copper corrosion seen with TaCl5 while providing the low resistivity required for advanced logic and memory devices .

High-k Dielectric Ta2O5 for Temperature-Sensitive Substrates

Utilizing the 150–250 °C PE-ALD temperature window established in Section 3, PDMAT is utilized for depositing uniform, amorphous Ta2O5 films. This low thermal budget prevents dopant migration in advanced DRAM and CMOS architectures, a requirement TaCl5 cannot meet .

Conformal Coating of High-Aspect-Ratio 3D Structures

Because PDMAT sublimes intact without the β-hydride elimination decomposition observed in PDEAT, it provides the consistent vapor delivery necessary for self-limiting surface saturation. This makes it highly suited for manufacturing complex 3D architectures like FinFETs and deep trench capacitors .

Hydrogen Bond Acceptor Count

5

Exact Mass

401.19812 g/mol

Monoisotopic Mass

401.19812 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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